![molecular formula C14H8F4O4 B6384605 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261942-15-7](/img/structure/B6384605.png)
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethoxyphenol, 95%
Overview
Description
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethoxyphenol, 95% (5-FCP-3-TFM-P 95%) is a synthetic compound that has been used in a variety of scientific research applications.
Scientific Research Applications
5-FCP-3-TFM-P 95% has been used in a variety of scientific research applications, including as an inhibitor of protein kinases and as a fluorescent probe for the detection of reactive oxygen species (ROS). It has also been used to study the structure-activity relationships of enzymes, as well as to investigate the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of 5-FCP-3-TFM-P 95% is not yet fully understood. However, it is believed to act as an inhibitor of protein kinases by binding to their active sites and preventing them from phosphorylating their target proteins. It is also believed to act as a fluorescent probe for the detection of ROS by binding to the reactive species and emitting a fluorescent signal when exposed to light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FCP-3-TFM-P 95% are not yet fully understood. However, it is believed to have anti-inflammatory, anti-cancer, and anti-oxidative properties, as well as the potential to modulate the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
5-FCP-3-TFM-P 95% has several advantages for use in laboratory experiments. It is a stable compound with a high yield, and it is relatively easy to synthesize and purify. Furthermore, it has a wide range of applications in scientific research. However, it is important to note that the compound is not approved for use in humans, and its safety profile is not yet fully understood.
Future Directions
Given the potential of 5-FCP-3-TFM-P 95%, there are many potential future directions for research. These include further investigation into the mechanism of action of the compound, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research could be conducted to explore the safety profile of the compound and its potential for use in humans. Other possible future directions include the development of novel synthesis methods and the exploration of new applications for the compound.
Synthesis Methods
The synthesis of 5-FCP-3-TFM-P 95% involves the reaction of 3-carboxy-5-fluorophenol with trifluoromethoxybenzene in the presence of a base catalyst in a solvent. The reaction is carried out at a temperature of 80 °C for 3-4 hours, and the product is isolated by column chromatography. The yield of the product is approximately 95%, which is the basis for its designation as 5-FCP-3-TFM-P 95%.
properties
IUPAC Name |
3-fluoro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O4/c15-10-2-7(1-9(3-10)13(20)21)8-4-11(19)6-12(5-8)22-14(16,17)18/h1-6,19H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGJYRSKYARZGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)OC(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686673 | |
Record name | 5-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261942-15-7 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-3′-hydroxy-5′-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261942-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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